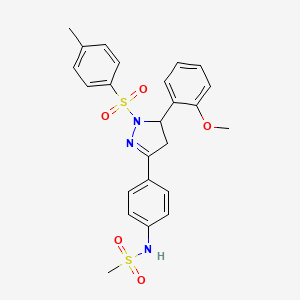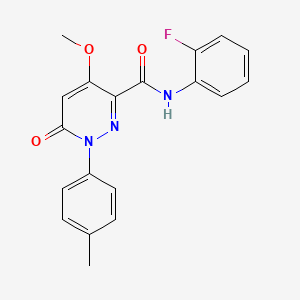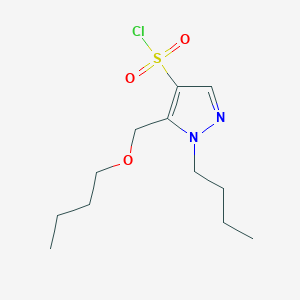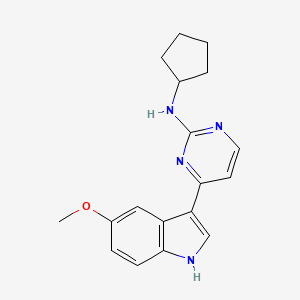
N-(4-(5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(4-(5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” is a complex organic molecule. It contains several functional groups including a methanesulfonamide group, a tosyl group, and a pyrazole ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The exact structure would depend on the specific arrangement and connectivity of these groups within the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the methanesulfonamide group could potentially undergo hydrolysis, the tosyl group could potentially act as a leaving group in nucleophilic substitution reactions, and the pyrazole ring could potentially participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of the methoxy and sulfonamide groups could potentially increase the compound’s solubility in polar solvents . The presence of the pyrazole ring could potentially affect the compound’s acidity and basicity .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Compounds with similar structural motifs have been synthesized for the study of their structure and potential applications in materials science and catalysis. For example, the synthesis of diorganotin derivatives with pyrazolyl methanes demonstrates the utility of these compounds in forming complexes with metals, which could be explored for catalytic or material applications (Fang-Lin Li et al., 2010). Similarly, the reactivity of bis(pyrazol-1-yl)methanes functionalized by methoxyphenyl groups with metal carbonyls has been studied, indicating potential applications in the development of new organometallic complexes (K. Ding et al., 2011).
Bioactivity Studies
The bioactivity of related compounds, including their potential as inhibitors of enzymes such as carbonic anhydrases and acetylcholinesterase, has been explored. This suggests the relevance of similar sulfonamide compounds in medicinal chemistry for the development of new therapeutic agents. For instance, pyrazoline benzensulfonamides have been studied for their carbonic anhydrase and acetylcholinesterase inhibitory activities, alongside evaluations of their cytotoxicity, indicating a low cytotoxic profile with significant enzyme inhibition (Dilan Ozmen Ozgun et al., 2019). Another study on pyrazolines highlighted their strong inhibitory activity on carbonic anhydrase isoenzymes, demonstrating their potential in enzyme inhibition research (K. Kucukoglu et al., 2016).
Catalysis and Green Chemistry
The use of specific functionalized methanesulfonamides in catalysis and green chemistry has been investigated, suggesting potential applications in the synthesis of biologically relevant compounds under environmentally friendly conditions. The synthesis of bis(indolyl)methanes and biscoumarins using sulfonic acids as catalysts points to the utility of related sulfonamide compounds in facilitating reactions under mild conditions, contributing to the development of sustainable chemical processes (Hoda Banari et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-[3-(2-methoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S2/c1-17-8-14-20(15-9-17)34(30,31)27-23(21-6-4-5-7-24(21)32-2)16-22(25-27)18-10-12-19(13-11-18)26-33(3,28)29/h4-15,23,26H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZCKTHKTJVTHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,5R)-5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol;hydrochloride](/img/structure/B2717900.png)

![2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)prop-2-enamide](/img/structure/B2717903.png)
![N,N-dimethyl-4-{[4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidin-1-yl]sulfonyl}benzene-1-sulfonamide](/img/structure/B2717905.png)

![2-(4-formylphenoxy)-N-[3-(N-methylanilino)propyl]acetamide](/img/structure/B2717910.png)
![4-(benzylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2717912.png)

![Methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxypropanoate](/img/structure/B2717915.png)
![Rac-tert-butyl (3aR,6aS)-3a-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B2717916.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2717917.png)

